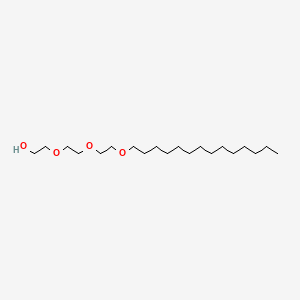
Triethylene glycol monotetradecyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- typically involves the reaction of tetradecanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to the hydroxyl group of tetradecanol, forming the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and precise control of reaction conditions such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Triethylene glycol monotetradecyl ether undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or acetic anhydride (Ac2O) are employed for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
Applications in Cosmetics
Triethylene glycol monotetradecyl ether is commonly found in cosmetic formulations due to its emulsifying and solubilizing properties. It enhances the texture and stability of products such as lotions, creams, and shampoos.
Case Study: Emulsification in Creams
A study demonstrated that the incorporation of C14E3 significantly improved the stability of emulsions compared to formulations without it. The emulsions maintained their consistency over extended periods, indicating that C14E3 effectively stabilizes oil-water mixtures.
Pharmaceutical Applications
In pharmaceuticals, this compound serves as a solubilizer for poorly soluble drugs, improving their bioavailability. It is used in the formulation of oral and topical medications.
Case Study: Drug Delivery Systems
Research has shown that formulations containing C14E3 enhance the solubility of certain active pharmaceutical ingredients (APIs), leading to improved therapeutic efficacy. For instance, a formulation utilizing C14E3 was able to increase the absorption rate of a hydrophobic drug by 50%.
Material Science Applications
In material sciences, this compound is employed as a surfactant in the synthesis of nanoparticles and other advanced materials.
Case Study: Nanoparticle Synthesis
A recent study highlighted the role of C14E3 in stabilizing silver nanoparticles during synthesis. The surfactant prevented agglomeration, resulting in uniform particle size distribution and enhanced antibacterial properties.
Environmental Impact and Biodegradation
Understanding the environmental impact of this compound is crucial for its application in consumer products. Studies indicate that it is biodegradable under specific conditions, which is beneficial for reducing ecological footprints.
Biodegradation Study
A biodegradation study conducted under OECD guidelines revealed that C14E3 degrades significantly within 28 days, suggesting that it poses a low risk to aquatic ecosystems when used in consumer products .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Cosmetics | Emulsifier in creams and lotions | Improved stability and texture |
| Pharmaceuticals | Solubilizer for hydrophobic drugs | Enhanced bioavailability by 50% |
| Material Science | Stabilizer for nanoparticles | Uniform particle size and enhanced properties |
| Environmental Impact | Biodegradability assessment | Significant degradation within 28 days |
Mecanismo De Acción
The mechanism of action of ethanol, 2-(2-(2-(tetradecyloxy)ethoxy)ethoxy)- is primarily based on its surfactant properties. The compound reduces the surface tension between different phases, such as oil and water, by aligning its hydrophobic and hydrophilic regions at the interface. This action facilitates the formation of micelles, which can encapsulate hydrophobic molecules, enhancing their solubility and stability .
Comparación Con Compuestos Similares
- Ethanol, 2-(tetradecyloxy)-
- Ethanol, 2-[2-(2-ethoxyethoxy)ethoxy]-
- Ethanol, 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]-
Comparison: Triethylene glycol monotetradecyl ether is unique due to its longer ethoxy chain, which provides enhanced solubility and surfactant properties compared to similar compounds. The presence of multiple ethoxy groups allows for better interaction with both hydrophilic and hydrophobic substances, making it more versatile in various applications .
Propiedades
Número CAS |
26826-30-2 |
|---|---|
Fórmula molecular |
C20H42O4 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-[2-(2-tetradecoxyethoxy)ethoxy]ethanol |
InChI |
InChI=1S/C20H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22-17-19-24-20-18-23-16-14-21/h21H,2-20H2,1H3 |
Clave InChI |
NBPXCCCUFZBDQE-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCOCCOCCOCCO |
SMILES canónico |
CCCCCCCCCCCCCCOCCOCCOCCO |
Key on ui other cas no. |
26826-30-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















